molecular formula C4H3BrFN3 B12065759 6-Bromo-5-fluoropyrimidin-4-amine

6-Bromo-5-fluoropyrimidin-4-amine

Cat. No.: B12065759
M. Wt: 191.99 g/mol
InChI Key: BLCZUZQFAVZNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3BrFN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-fluoropyrimidin-4-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C4H3BrFN3

Molecular Weight

191.99 g/mol

IUPAC Name

6-bromo-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)

InChI Key

BLCZUZQFAVZNKL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.